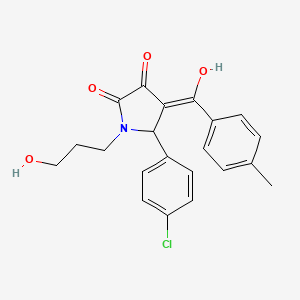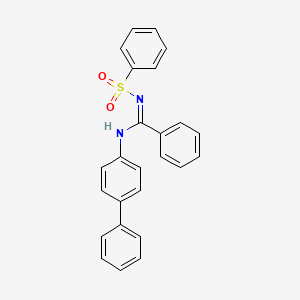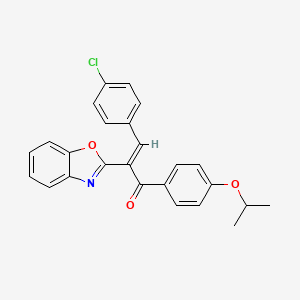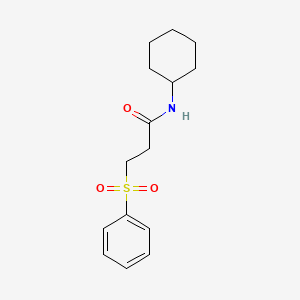![molecular formula C15H17N3O3S B5406169 N,2-dimethyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5406169.png)
N,2-dimethyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide, also known as PMSF, is a widely used serine protease inhibitor. It is a white crystalline powder that is soluble in water and ethanol. PMSF is commonly used in biochemical and physiological research to study the role of serine proteases in various biological processes.
Mecanismo De Acción
N,2-dimethyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide works by irreversibly binding to the active site of serine proteases, preventing them from carrying out their normal function. The binding of this compound to the active site of the enzyme is covalent, which means that it forms a strong bond that cannot be easily broken.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It is a potent inhibitor of serine proteases, which makes it useful in studying the role of these enzymes in various biological processes. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,2-dimethyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide in lab experiments is its potency as a serine protease inhibitor. It is also relatively easy to use and has a long shelf life. However, this compound can be expensive, and it is not effective against all serine proteases. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N,2-dimethyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide. One area of interest is the development of new serine protease inhibitors that are more effective and less toxic than this compound. Another area of interest is the study of the role of serine proteases in various diseases, such as cancer and Alzheimer's. Finally, researchers may also be interested in developing new methods for delivering this compound to cells and tissues, which could increase its effectiveness in certain experiments.
Métodos De Síntesis
N,2-dimethyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide can be synthesized through the reaction of 4-(chloromethyl)pyridine hydrochloride with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting intermediate with p-toluenesulfonyl chloride. The final product is obtained by reacting the intermediate with 2,6-dimethylbenzoyl chloride.
Aplicaciones Científicas De Investigación
N,2-dimethyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide is widely used in scientific research to inhibit serine proteases, which are enzymes that play a crucial role in various biological processes. Serine proteases are involved in blood clotting, digestion, and immune response, among other functions. By inhibiting these enzymes, researchers can study their role in these processes and develop new therapies for diseases such as cancer, Alzheimer's, and Parkinson's.
Propiedades
IUPAC Name |
N,2-dimethyl-5-(pyridin-4-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-3-4-13(9-14(11)15(19)16-2)22(20,21)18-10-12-5-7-17-8-6-12/h3-9,18H,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGMQCPYUVGAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B5406098.png)

![2-ethyl-7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5406110.png)
![3-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5406112.png)


![7-acetyl-6-(1,3-benzodioxol-5-yl)-10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5406135.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5406143.png)
![2-(1-adamantyl)-5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5406146.png)

![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5406161.png)

![methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5406184.png)
![N-cyclopropyl-4-{[2-(methoxymethyl)-5-pyrimidinyl]methyl}-2-piperazinecarboxamide](/img/structure/B5406194.png)
